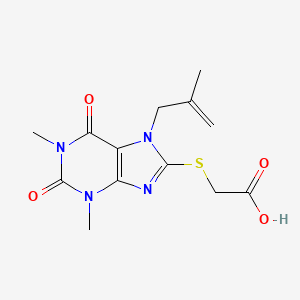![molecular formula C19H17NO3S B2624314 4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone CAS No. 321431-40-7](/img/structure/B2624314.png)
4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is a chemical compound that belongs to the class of pyridinones. It is commonly referred to as MPS or MPS-1. This compound has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of MPS-1 involves the formation of a complex between the compound and metal ions or nitric oxide. This complex formation results in a change in the fluorescence properties of MPS-1, allowing for the detection of these molecules.
Biochemical and Physiological Effects:
MPS-1 has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool in the detection of metal ions and nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPS-1 is its high selectivity and sensitivity towards metal ions and nitric oxide. It is also relatively easy to synthesize and purify. However, one limitation of MPS-1 is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the use of MPS-1 in scientific research. One area of interest is the development of new fluorescent probes based on the structure of MPS-1 for the detection of other molecules. Another potential direction is the modification of the structure of MPS-1 to improve its solubility in water and expand its potential applications. Additionally, MPS-1 could be used in the development of new diagnostic tools for the detection of metal ions and nitric oxide in biological samples.
In conclusion, MPS-1 is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high selectivity and sensitivity towards metal ions and nitric oxide make it a valuable research tool. Future research could lead to the development of new fluorescent probes and diagnostic tools based on the structure of MPS-1.
Synthesemethoden
The synthesis of MPS-1 involves the reaction of 4-methyl-3-formyl-6-phenyl-2(1H)-pyridinone with 3-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate which is then converted to the final product through a nucleophilic substitution reaction. The yield of MPS-1 is typically high, and the purity can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPS-1 has been extensively studied for its potential use as a fluorescent probe for detecting metal ions. It has been shown to exhibit high selectivity and sensitivity towards various metal ions such as copper, zinc, and iron. MPS-1 has also been used as a molecular sensor for detecting nitric oxide, a signaling molecule involved in various physiological processes.
Eigenschaften
IUPAC Name |
4-methyl-3-(3-methylphenyl)sulfonyl-6-phenyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-13-7-6-10-16(11-13)24(22,23)18-14(2)12-17(20-19(18)21)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFZMKGFGNQGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(NC2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2624233.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)


![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)


![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)
![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)




![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)